- Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases, Journal of Medicinal Chemistry, 1998, 41(14), 2588-2603
Cas no 90828-16-3 ((3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one)
El (3Z)-3-{4-(dimetilamino)fenilmetiliden}-2,3-dihidro-1H-indol-2-ona es un compuesto orgánico perteneciente a la familia de las bases de Schiff indólicas, caracterizado por su estructura molecular plana y su sistema de conjugación extenso. Esta molécula presenta una configuración geométrica Z (cis) estable alrededor del doble enlace etilénico, lo que influye significativamente en sus propiedades fotofísicas. Su principal ventaja reside en sus notables propiedades fluorescentes o colorantes, derivadas de la presencia del grupo donador 4-dimetilaminofenilo y del aceptor 2-oxoindol. Esta combinación lo convierte en un compuesto de interés para aplicaciones como sondas sensores, materiales optoelectrónicos o en estudios de imagen biológica, donde su alta selectividad y estabilidad son clave. Su estructura bien definida permite modificaciones sintéticas dirigidas para ajustar su absorción y emisión de luz.
90828-16-3 structure
Product Name:(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one
Número CAS:90828-16-3
MF:C17H16N2O
Megavatios:264.321743965149
MDL:MFCD00224096
CID:1959890
PubChem ID:6450842
Update Time:2025-10-19
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Propiedades químicas y físicas
Nombre e identificación
-
- 2H-Indol-2-one, 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-,(3Z)-
- (3Z)-3-[[4-(Dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one (ACI)
- 2H-Indol-2-one, 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-, (Z)- (ZCI)
- (Z)-3-(4-(Dimethylamino)benzylidene)indolin-2-one
- cis-SU 4312
- (3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one
-
- MDL: MFCD00224096
- Renchi: 1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-11H,1-2H3,(H,18,20)/b15-11-
- Clave inchi: UAKWLVYMKBWHMX-PTNGSMBKSA-N
- Sonrisas: C(/C1C=CC(N(C)C)=CC=1)=C1/C(=O)NC2C=CC=CC/1=2
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-1 mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 1mg |
¥1300.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-2 mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 2mg |
¥1950.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-5 mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 5mg |
¥2925.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-10 mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 10mg |
¥4388.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-25 mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 25mg |
¥7898.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-1mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 1mg |
¥ 1297 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-2mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 2mg |
¥ 1949 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-5mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 5mg |
¥ 2925 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-10mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 10mg |
¥ 4388 | 2023-09-08 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5676-25mg |
(Z)-SU4312 |
90828-16-3 | 99.84% | 25mg |
¥ 7898 | 2023-09-08 |
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Piperidine Solvents: Ethanol ; 3 - 5 h, 90 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Piperidine Solvents: Ethanol ; 16 h, rt → reflux
Referencia
- Ligands for Glaucoma-Associated Myocilin Discovered by a Generic Binding Assay, ACS Chemical Biology, 2014, 9(2), 517-525
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 3 h, reflux
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils, Journal of Medicinal Chemistry, 2015, 58(15), 6002-6017
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 2 h, 0 °C; 10 - 12 h, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referencia
- Design, synthesis and biological evaluation of oxindole-based chalcones as small-molecule inhibitors of melanogenic tyrosinase, Chemical & Pharmaceutical Bulletin, 2017, 65(9), 833-839
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Ethanol ; 3 h, 80 °C
Referencia
- Identification of Small-Molecule Positive Modulators of Calcitonin-like Receptor-Based Receptors, ACS Pharmacology & Translational Science, 2020, 3(2), 305-320
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Ethanol ; 3 - 5 h, 90 °C
Referencia
- Synthesis and anti-tyrosine kinase activity of 3-(substituted-benzylidene)-1, 3-dihydro-indolin derivatives: investigation of their role against p60c-Src receptor tyrosine kinase with the application of receptor docking studies, Farmaco, 2005, 60(6-7), 497-506
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Ethanol ; 14 - 18 h, 90 °C
Referencia
- Highly Efficient Oxindole-Based Molecular Photoswitches, Chemistry - A European Journal, 2023, 29(55),
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Ethanol ; 4 h, reflux
Referencia
- 3-aryl-indolinones derivatives as antiplasmodial agents: synthesis, biological activity and computational analysis, Natural Product Research, 2022, 36(15), 3887-3893
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Methanol ; 3.5 h, reflux
Referencia
- Synthesis of 3-arylmethyl-2-oxindole derivatives and their effects on neuronal cell death, Chemical & Pharmaceutical Bulletin, 2017, 65(11), 1093-1097
Métodos de producción 10
Condiciones de reacción
Referencia
- Investigation of triazole-linked indole and oxindole glycoconjugates as potential anticancer agents: novel Akt/PKB signaling pathway inhibitors, MedChemComm, 2016, 7(4), 646-653
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Raw materials
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Preparation Products
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:90828-16-3)(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one
Número de pedido:A1241354
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 18:41
Precio ($):249
Correo electrónico:sales@amadischem.com
(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one Literatura relevante
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Ching Hsuan Lin,Yu Sin Shih,Meng Wei Wang,Chun Yu Tseng,Tzong Yuan Juang,Chih Feng Wang RSC Adv., 2014,4, 8692-8698
-
Weixuan Zeng,Ouissam El Bakouri,Henrik Ottosson Chem. Sci., 2021,12, 6159-6171
90828-16-3 ((3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90828-16-3)(3Z)-3-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indol-2-one
Pureza:99%
Cantidad:1g
Precio ($):249